molecular formula C12H28ClN B1198690 Nonyltrimethylammonium chloride CAS No. 58828-83-4

Nonyltrimethylammonium chloride

Cat. No.: B1198690
CAS No.: 58828-83-4
M. Wt: 221.81 g/mol
InChI Key: QUQLLFLTYCLVFS-UHFFFAOYSA-M
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Description

Nonyltrimethylammonium chloride is a quaternary ammonium compound (QAC) with the general formula C₁₂H₂₈ClN, consisting of a nonyl (C₉H₁₉) alkyl chain attached to a trimethylammonium group. It is widely used as a cationic surfactant, disinfectant, and phase-transfer catalyst. This analysis instead compares its structural analogs (e.g., varying alkyl chain lengths, aromatic substituents) to infer its properties and applications.

Properties

CAS No.

58828-83-4

Molecular Formula

C12H28ClN

Molecular Weight

221.81 g/mol

IUPAC Name

trimethyl(nonyl)azanium;chloride

InChI

InChI=1S/C12H28N.ClH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

QUQLLFLTYCLVFS-UHFFFAOYSA-M

SMILES

CCCCCCCCC[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCC[N+](C)(C)C.[Cl-]

Related CAS

35819-23-9 (Parent)

Synonyms

N,N,N-trimethyl-1-nonanaminium
nonyltrimethylammonium
nonyltrimethylammonium bromide
nonyltrimethylammonium chloride
nonyltrimethylammonium iodide
NTAB detergent

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Length Variations

QACs exhibit distinct properties based on alkyl chain length. Below is a comparison of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications Reference
Dodecyltrimethylammonium chloride C₁₅H₃₄ClN 263.89 112-00-5 Surfactant, antimicrobial agent, textile/paper softener
Octadecyltrimethylammonium chloride C₂₁H₄₆ClN 348.06 112-03-8 Hair conditioners, antistatic agents, corrosion inhibitors
Nonyltrimethylammonium chloride (inferred) C₁₂H₂₈ClN ~229.8 (estimated) N/A Likely intermediate surfactant, potential disinfectant N/A
Cetyltrimethylammonium chloride C₁₉H₄₂ClN 320.0 (estimated) N/A Laboratory reagent, micelle formation, nanoparticle synthesis

Key Trends :

  • Chain Length vs. Applications: Longer chains (e.g., C18 in octadecyl) enhance hydrophobicity, making them effective in conditioning and antistatic applications . Shorter chains (e.g., C12 in dodecyl) are more water-soluble and used in sanitizers . This compound (C9) likely balances solubility and surfactant activity.
  • Critical Micelle Concentration (CMC): Longer chains typically have lower CMC values. For example, octadecyltrimethylammonium chloride has a CMC of ~0.1 mM, while dodecyltrimethylammonium chloride has ~15 mM . This compound may have a CMC between these values.

Aromatic vs. Aliphatic Substituents

QACs with aromatic groups differ significantly in reactivity and applications:

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications Reference
Benzyltrimethylammonium chloride C₁₀H₁₆ClN 185.7 56-93-9 Phase-transfer catalyst, organic synthesis
Phenyltrimethylammonium chloride C₉H₁₄ClN 171.67 138-24-9 Catalyst in polymerization, electrolyte additive
This compound C₁₂H₂₈ClN ~229.8 (estimated) N/A Less reactive than aromatic analogs; likely used in bulk surfactant systems N/A

Key Differences :

  • Reactivity: Aromatic QACs (e.g., benzyltrimethylammonium) are stronger phase-transfer catalysts due to their aromatic stabilization . Aliphatic QACs (e.g., nonyltrimethylammonium) prioritize surfactant properties.
  • Thermal Stability : Aromatic QACs like phenyltrimethylammonium chloride decompose at ~246–248°C , while aliphatic analogs (e.g., dodecyl) have lower melting points.

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